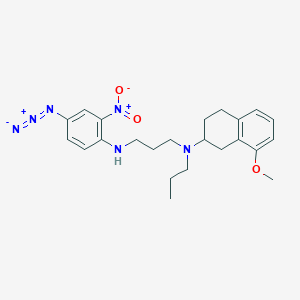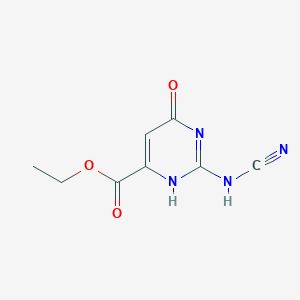
ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate, also known as ECO-086, is a chemical compound that has been of significant interest in scientific research due to its potential applications in the field of medicinal chemistry. It is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments have been extensively studied.
Mechanism Of Action
Ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate acts by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting this enzyme, ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate prevents the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation.
Biochemical And Physiological Effects
Studies have shown that ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate has minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been found to have anti-inflammatory and analgesic effects, which could be beneficial for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
Ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate has several advantages for lab experiments, including its high potency and selectivity for DHODH inhibition. However, its low solubility in water can make it challenging to work with in some experiments.
Future Directions
There are several potential future directions for research on ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosing and administration for its potential therapeutic applications. Finally, research could focus on identifying potential drug combinations that could enhance the efficacy of ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate in cancer treatment.
In conclusion, ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate is a pyrimidine derivative that has shown promise in scientific research for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been extensively studied. Further research is needed to fully understand the potential of this compound in the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate has been achieved using different methods, including the reaction of ethyl cyanoacetate with 2-aminouracil to form ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate. Another method involves the reaction of ethyl 2-amino-4,6-dioxypyrimidine-5-carboxylate with ethyl cyanoacetate in the presence of a base.
Scientific Research Applications
Ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate has been studied for its potential therapeutic applications, especially in the treatment of cancer. It has been shown to inhibit the growth of cancer cells by interfering with their DNA synthesis. Additionally, ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
CAS RN |
106987-58-0 |
|---|---|
Product Name |
ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate |
Molecular Formula |
C8H8N4O3 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
ethyl 2-(cyanoamino)-6-oxo-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H8N4O3/c1-2-15-7(14)5-3-6(13)12-8(11-5)10-4-9/h3H,2H2,1H3,(H2,10,11,12,13) |
InChI Key |
QRLRKTYITXMUGC-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC(=O)N=C(N1)NC#N |
SMILES |
CCOC(=O)C1=CC(=O)NC(=N1)NC#N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N=C(N1)NC#N |
synonyms |
4-Pyrimidinecarboxylicacid,2-(cyanoamino)-1,6-dihydro-6-oxo-,ethylester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



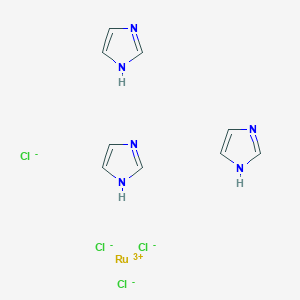






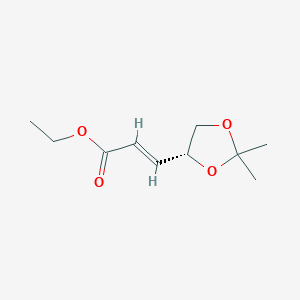
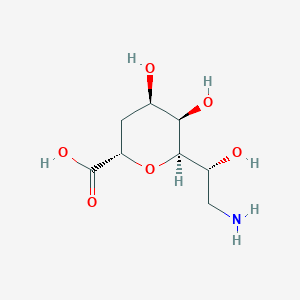
![1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine](/img/structure/B26573.png)
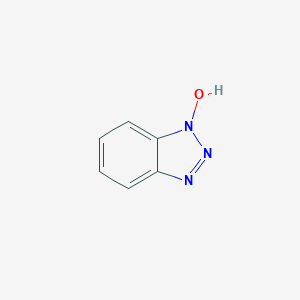
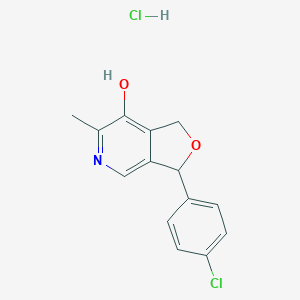
![1-[4-[(E)-prop-1-enyl]phenyl]ethanone](/img/structure/B26589.png)
